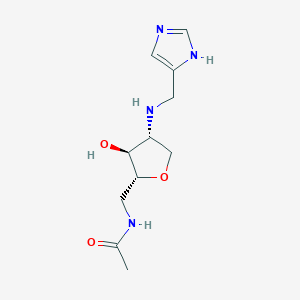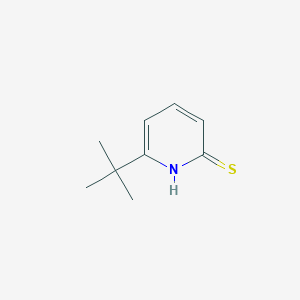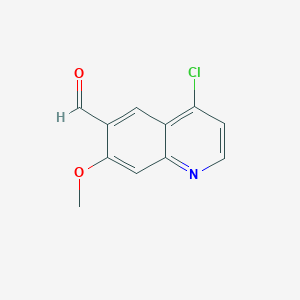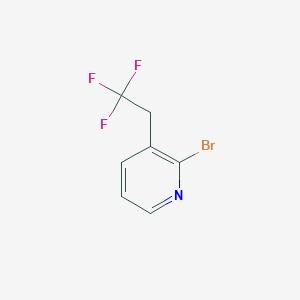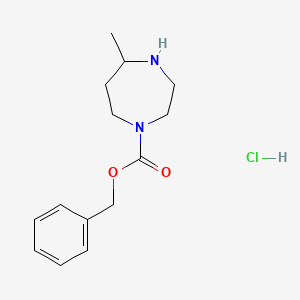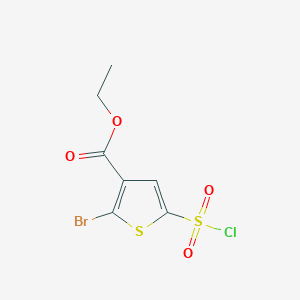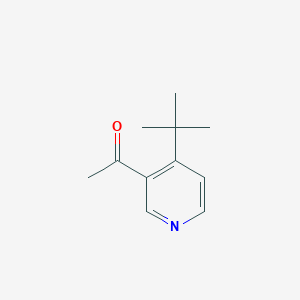![molecular formula C8H4F3N3O2 B15248454 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the molar ratios of reactants, reaction temperature, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide and palladium catalysts are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties
作用機序
The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the target. The compound’s effects are mediated through its interaction with key amino acid residues in the active sites of enzymes or binding pockets of receptors .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares a similar trifluoromethyl group but lacks the imidazole ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of the imidazole-pyridine structure.
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: A methyl ester derivative with similar functional groups .
Uniqueness
The unique combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine scaffold in 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H4F3N3O2 |
|---|---|
分子量 |
231.13 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-3-1-2-4(6(15)16)12-5(3)14-7/h1-2H,(H,15,16)(H,12,13,14) |
InChIキー |
FSURHAIKRITOGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


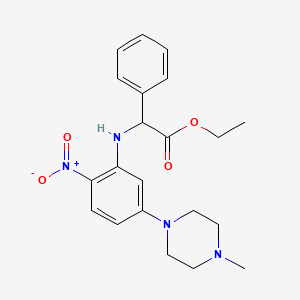
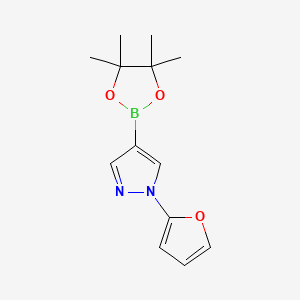
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
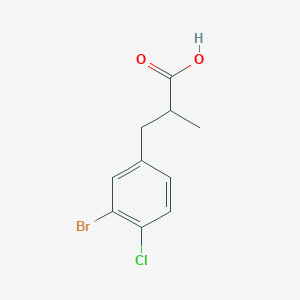
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
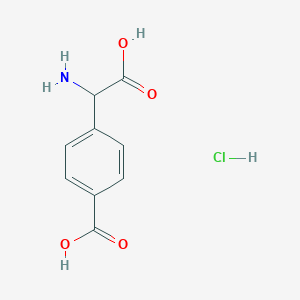
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
